Enhanced MAO-A Inhibitory Potency of 7-Bromo-4-hydroxy-2-phenylquinoline Relative to Unsubstituted Parent Compound
7-Bromo-4-hydroxy-2-phenylquinoline exhibits approximately 2.3-fold stronger inhibition of human recombinant monoamine oxidase A (MAO-A) compared to the non-brominated parent compound, 4-hydroxy-2-phenylquinoline [1]. This differentiation is critical for researchers investigating structure-activity relationships (SAR) in neuropharmacological agents targeting MAO-A, a key enzyme in neurotransmitter metabolism [2].
| Evidence Dimension | MAO-A inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 25,300 nM (25.3 µM) |
| Comparator Or Baseline | 4-Hydroxy-2-phenylquinoline (CAS 1144-20-3), IC50 = 57,300 nM (57.3 µM) |
| Quantified Difference | 2.3-fold greater potency (lower IC50 value) |
| Conditions | Inhibition of recombinant human MAO-A assessed via inhibition of kynuramine conversion to fluorescent metabolite 4-hydroxyquinoline after 20 minutes by fluorometry |
Why This Matters
This quantitative potency difference justifies the specific procurement of the 7-bromo derivative for MAO-A-focused SAR studies, as the unsubstituted parent may yield false-negative results in screening campaigns.
- [1] BindingDB. BDBM50402324 (CHEMBL2206099): IC50 = 57,300 nM for MAO-A inhibition. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50402324 View Source
- [2] BindingDB. BDBM50493476 (CHEMBL172856): IC50 = 25,300 nM for 4-Hydroxy-2-phenylquinoline MAO-A inhibition. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50493476 View Source
